Sucrose-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose-d6: is a deuterated form of sucrose, where six hydrogen atoms are replaced by deuterium. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy. The compound retains the same chemical structure as regular sucrose, which is a disaccharide composed of glucose and fructose linked via their anomeric carbons.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sucrose-d6 typically involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient deuteration. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research applications.
Chemical Reactions Analysis
Types of Reactions: Sucrose-d6 undergoes similar chemical reactions as regular sucrose, including hydrolysis, oxidation, and glycosylation. The presence of deuterium atoms can influence the reaction kinetics and mechanisms, making it a valuable tool for studying reaction pathways.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent monosaccharides, glucose-d6 and fructose-d6.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can oxidize this compound, leading to the formation of various oxidation products.
Glycosylation: this compound can participate in glycosylation reactions to form glycosides, which are useful in the synthesis of complex carbohydrates.
Major Products: The major products formed from these reactions include deuterated glucose and fructose, as well as various glycosides and oxidation products. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Sucrose-d6 is widely used in NMR spectroscopy to study the structure and dynamics of carbohydrates. The deuterium atoms provide distinct NMR signals, allowing researchers to investigate molecular interactions and conformational changes.
Biology: In metabolic studies, this compound serves as a tracer to monitor the metabolic pathways of sucrose in living organisms. It helps in understanding the role of sucrose in energy production, storage, and utilization.
Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of sucrose and its derivatives in the human body. It aids in the development of therapeutic agents and dietary supplements.
Industry: In the food industry, this compound is employed to study the stability and degradation of sucrose in various food products. It helps in optimizing processing conditions and improving product shelf life.
Mechanism of Action
The mechanism of action of Sucrose-d6 is similar to that of regular sucrose. It is hydrolyzed by enzymes such as sucrase to release glucose-d6 and fructose-d6, which are then absorbed and metabolized by the body. The deuterium atoms do not significantly alter the biochemical pathways but provide valuable insights into the reaction mechanisms and metabolic processes.
Comparison with Similar Compounds
Glucose-d6: A deuterated form of glucose, used in similar research applications.
Fructose-d6: A deuterated form of fructose, also used in metabolic studies.
Uniqueness of Sucrose-d6: this compound is unique due to its isotopic labeling, which allows for detailed investigation of chemical and biological processes. The presence of deuterium atoms provides distinct NMR signals and enables precise tracking of metabolic pathways, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C12H22O11 |
---|---|
Molecular Weight |
348.33 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i1D2,2D2,3D2 |
InChI Key |
CZMRCDWAGMRECN-VDUDFNQTSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])O)O)O)C([2H])([2H])O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.